2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride
Overview
Description
2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C10H22ClNO3 and a molecular weight of 239.74 g/mol . It is known for its use as an anesthetic agent in scientific experiments on animals due to its efficient anesthetic properties, low toxicity, and minimal side effects.
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-piperidinol with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to form the ether linkage. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other nucleophiles such as halides or thiols.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Due to its anesthetic properties, it is used in preclinical studies to anesthetize animals during experiments.
Industry: The compound is employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride involves its interaction with the central nervous system. The compound acts as a central nervous system depressant, leading to sedation and anesthesia. It targets specific receptors and ion channels in the brain, modulating their activity and resulting in the desired anesthetic effect.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride can be compared with other similar compounds such as:
4-(2-(2-Methoxyethoxy)ethoxy)piperidine hydrochloride: This compound has a similar structure but with an additional ethoxy group, which may affect its chemical properties and biological activity.
2-(2-Ethoxyethoxy)ethyl 4-piperidinyl ether hydrochloride: This compound has an ethoxy group instead of a methoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct anesthetic properties and low toxicity profile.
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3.ClH/c1-12-6-7-13-8-9-14-10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZDLZFBKGGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-51-1 | |
Record name | Piperidine, 4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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